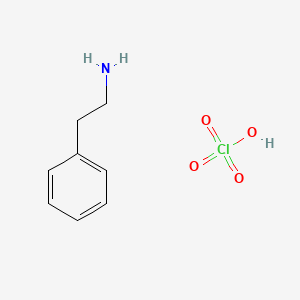

Perchloric acid;2-phenylethanamine

Description

Significance in Organic Chemistry and Material Science

The formation of a salt between an amine and an acid is a fundamental reaction in organic chemistry. For 2-phenylethanamine, which is a liquid at room temperature, conversion to its perchlorate (B79767) salt results in a crystalline solid. This transformation is significant for purification, as crystallization is a highly effective method for removing impurities. The stable, solid salt is also easier to handle and store compared to the liquid amine, which can absorb carbon dioxide from the air. nih.gov

Perchloric acid and its salts have specific applications in organic synthesis. panspermia.org The perchlorate anion (ClO₄⁻) is a weak nucleophile and is considered non-coordinating, making it a useful counter-ion in reactions where the cation's reactivity is being studied. wikipedia.org Perchloric acid itself is used as a reagent for certain transformations, such as epoxide ring-openings. panspermia.org

In material science, organic perchlorate salts are recognized for their energetic properties. researchgate.net Perchlorates are potent oxidizing agents, and when combined with an organic component (the fuel), the resulting salt can be an explosive or propellant. panspermia.orgnih.gov Ammonium (B1175870) perchlorate, for instance, is a primary component in solid rocket propellants. researchgate.netca.gov The study of organic perchlorate salts like phenylethanamine perchlorate is therefore relevant to the development and characterization of energetic materials.

Historical Context of Organic Perchlorate Salts in Chemical Research

The industrial production of perchlorates began in the late 19th century. researchgate.net Historically, the most manufactured perchlorate compounds include ammonium, potassium, and sodium perchlorates, along with perchloric acid. ca.gov These compounds have long been used as powerful oxidizers in applications such as fireworks, military ordnance, and rocket propellants. nih.govca.gov

The use of perchlorate salts in research has also been extensive. Due to the high solubility of salts like sodium perchlorate and the weakly coordinating nature of the perchlorate ion, they have been commonly used as supporting electrolytes in electrochemistry and solution chemistry. wikipedia.org In the past, potassium perchlorate was even used therapeutically to manage hyperthyroidism. wikipedia.orgnih.gov

Research into organic perchlorates, which combine the perchlorate oxidizer with an organic fuel in a single molecule, has been driven by their potential as energetic materials. However, this same property makes them hazardous. The history of using organic perchlorates in the laboratory is marked by a strong awareness of their explosive potential, necessitating specialized handling and safety protocols. panspermia.org

Overview of Phenylethanamine Derivatives in Chemical Synthesis

The 2-phenylethanamine structural motif is a cornerstone in chemical synthesis, largely due to its prevalence in biologically active molecules. nih.gov It forms the backbone of endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters. nih.gov Consequently, synthetic chemists have developed a vast number of phenylethanamine derivatives for medicinal chemistry research. nih.gov

Phenylethylamine and its derivatives are important intermediates in the pharmaceutical and dye industries. google.com They are used to synthesize a wide range of therapeutic agents, including stimulants, appetite suppressants, and antidepressants. google.commcgill.ca

In addition to their direct use in bioactive molecules, derivatives of phenylethylamine, particularly chiral variants like 1-phenylethylamine (B125046), are invaluable in asymmetric synthesis. mdpi.comnih.gov They are frequently employed as chiral auxiliaries or as building blocks for chiral ligands and organocatalysts. mdpi.comnih.gov This allows for the stereoselective synthesis of complex molecules, which is crucial in the production of modern pharmaceuticals. mdpi.com Common synthetic routes to access primary amines like phenylethanamine and its derivatives include the Gabriel phthalimide (B116566) synthesis, which is noted for producing pure primary amines. byjus.com

Data Tables

Table 1: Properties of Core Compounds

| Property | Perchloric Acid | 2-Phenylethanamine |

| Chemical Formula | HClO₄ | C₈H₁₁N |

| Molar Mass | 100.46 g/mol | 121.18 g/mol |

| Appearance | Colorless, odorless liquid | Colorless to pale yellow liquid |

| Key Characteristics | Strong oxidizing agent, strong mineral acid | Liquid with a fishy odor, absorbs CO₂ from air nih.gov |

| Primary Use in this Context | Proton source, forms perchlorate anion | Organic base, source of phenylethylammonium cation |

Table 2: Research Applications of Phenylethanamine Derivatives

| Derivative Type | Application in Synthesis | Example of Resulting Compound Class |

| Endogenous Amines | Serve as lead compounds for drug design. nih.gov | Catecholamine analogues |

| Chiral Amines (e.g., 1-phenylethylamine) | Used as chiral auxiliaries and for resolution of racemic mixtures. mdpi.com | Enantiomerically pure natural products and medicinal substances. mdpi.com |

| N-Substituted Derivatives | Building blocks for complex heterocyclic systems. mdpi.com | Piperidin-2-ones, imidazoles, lactams. mdpi.com |

| General Derivatives | Intermediates for various therapeutic agents. google.com | Stimulants, appetite suppressants. google.com |

Properties

CAS No. |

54930-41-5 |

|---|---|

Molecular Formula |

C8H12ClNO4 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

perchloric acid;2-phenylethanamine |

InChI |

InChI=1S/C8H11N.ClHO4/c9-7-6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6-7,9H2;(H,2,3,4,5) |

InChI Key |

UWVTVXVAMVDPNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN.OCl(=O)(=O)=O |

Origin of Product |

United States |

Advanced Structural Characterization of Phenylethanamine Perchlorate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This analysis provides fundamental information about the crystal system, space group, and the nature of intermolecular forces that stabilize the crystal lattice.

Table 1: Crystallographic Data for Analogous Organic Perchlorate (B79767) Salts

| Compound | Crystal System | Space Group | Reference |

| 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium perchlorate | Monoclinic | P21/c | sciprofiles.com |

| 2-amino, 3-nitropyridinium perchlorate | Monoclinic | P21/n | researchgate.net |

| Piperazinium Perchlorate | Monoclinic | P2(1)/n | researchgate.net |

| Cyclohexylammonium perchlorate | Monoclinic | P21/c | researchgate.net |

The stability of the phenylethanamine perchlorate crystal structure is dictated by a network of intermolecular interactions. Hydrogen bonding is a primary force, typically involving the ammonium (B1175870) group (NH3+) of the phenylethanamine cation and the oxygen atoms of the perchlorate anion (ClO4-). researchgate.netyoutube.comyoutube.com These N-H···O hydrogen bonds are crucial in linking the cationic and anionic components of the salt. sciprofiles.comresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of different types of intermolecular contacts. sciprofiles.comresearchgate.net

For organic perchlorate salts, Hirshfeld analysis typically reveals the dominance of H···O contacts, corresponding to the hydrogen bonds between the organic cation and the perchlorate anion. researchgate.netnih.gov Other significant contacts often include H···H, C···H, and C···C interactions, which represent van der Waals forces and π-stacking interactions. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions, offering a clear picture of the relative importance of each type of contact in the crystal packing. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Type of Contact | Contribution (%) | Reference |

| H···H | 32.1 | nih.gov |

| H···C/C···H | 18.2 | nih.gov |

| H···O/O···H | 14.6 | nih.gov |

| H···Cl/Cl···H | 12.7 | nih.gov |

| C···C | 10.6 | nih.gov |

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. researchgate.netresearchgate.net

The vibrational spectra of phenylethanamine perchlorate are characterized by the distinct modes of the phenylethanamine cation and the perchlorate anion. The phenylethanamine cation exhibits characteristic bands for the aromatic C-H stretching, C=C stretching of the phenyl ring, and various modes of the ethylamine (B1201723) side chain, including N-H stretching and bending vibrations of the ammonium group. rsc.orgnih.gov The presence of intermolecular hydrogen bonds can cause shifts in the positions and changes in the intensities of these bands. nih.gov

The perchlorate anion (ClO4-), which has tetrahedral (Td) symmetry in its free state, displays characteristic vibrational modes. nih.gov The most intense of these is the asymmetric stretching mode (ν3), which typically appears as a strong, broad band in the infrared spectrum around 1100 cm-1. researchgate.net The symmetric stretching mode (ν1) is observed as a sharp, intense peak in the Raman spectrum around 930-940 cm-1. nih.gov The bending modes (ν2 and ν4) appear at lower frequencies. Distortions of the perchlorate anion from perfect tetrahedral symmetry due to crystal packing effects can lead to the splitting of these degenerate modes. mdpi.comresearchgate.net

The phenylethanamine cation's spectroscopic signature is dominated by the vibrations of its phenyl group and the protonated amine. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1. The characteristic C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm-1 region. researchgate.net The N-H stretching vibrations of the NH3+ group are expected in the region of 3100-3300 cm-1 and can be broadened due to hydrogen bonding. rsc.org

Table 3: Tentative Vibrational Assignments for Phenylethanamine Perchlorate

| Wavenumber (cm⁻¹) | Assignment | Ion | Reference |

| > 3000 | Aromatic C-H Stretch | Phenylethanamine Cation | rsc.org |

| 3100 - 3300 | N-H Stretch (NH₃⁺) | Phenylethanamine Cation | rsc.org |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Phenylethanamine Cation | researchgate.net |

| ~1100 (strong, broad) | Perchlorate Asymmetric Stretch (ν₃) | Perchlorate Anion | researchgate.net |

| ~935 (sharp, intense) | Perchlorate Symmetric Stretch (ν₁) | Perchlorate Anion | nih.gov |

| ~625 | Perchlorate Bending (ν₄) | Perchlorate Anion | mdpi.com |

| ~460 | Perchlorate Bending (ν₂) | Perchlorate Anion | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. researchgate.netchemicalbook.com For phenylethanamine perchlorate, NMR analysis provides information on the chemical environment of each proton in the phenylethanamine cation.

Upon formation of the perchlorate salt, the amine group of 2-phenylethanamine is protonated to form an ammonium cation. This protonation leads to significant changes in the chemical shifts of the adjacent protons due to the electron-withdrawing nature of the -NH₃⁺ group. The methylene (B1212753) protons (CH₂) alpha and beta to the ammonium group experience a downfield shift compared to the free amine.

The formation of the perchlorate salt would cause the α-CH₂ and β-CH₂ signals to shift further downfield. In the presence of a chiral auxiliary, the NMR spectra of enantiomers can be resolved, allowing for the determination of enantiomeric excess. For instance, the use of chiral lanthanide shift reagents with (R/S)-1-phenylethylamine has been shown to induce separation of the enantiomeric signals in the ¹H NMR spectrum. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 2-Phenylethanamine

| Proton | Chemical Shift (ppm) in CDCl₃ |

| Phenyl H | 7.04 - 7.42 (m) |

| α-CH₂ | 2.93 (t) |

| β-CH₂ | 2.73 (t) |

| NH₂ | 1.16 (s, br) |

| Data sourced from a representative spectrum of 2-phenylethylamine. researchgate.net The exact chemical shifts can vary based on solvent and concentration. The formation of the perchlorate salt would result in a downfield shift of the α-CH₂ and β-CH₂ protons. |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

In the analysis of phenylethanamine perchlorate, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can generate ions of the intact phenylethanamine cation and the perchlorate anion from solution. The mass spectrum of the positive ion mode would show a peak corresponding to the protonated 2-phenylethanamine molecule [C₈H₁₁NH]⁺, which has a molecular weight of approximately 122.1 g/mol . The base peak in the mass spectrum of 2-phenylethylamine is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. Other significant fragments include the tropylium (B1234903) ion at m/z 91. researchgate.net

The perchlorate anion (ClO₄⁻) can be detected in the negative ion mode. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the quantitative determination of perchlorate in various matrices. researchgate.netproteomexchange.org

Table 2: Key Mass Spectrometry Data for Phenylethanamine

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Identity |

| Molecular Ion | 121 | [C₈H₁₁N]⁺ |

| Base Peak | 30 | [CH₂NH₂]⁺ |

| Significant Fragment | 91 | [C₇H₇]⁺ (Tropylium ion) |

| Data based on the mass spectrum of 2-phenylethylamine. researchgate.net |

Chiroptical Spectroscopy and Circular Dichroism (ECD) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for characterizing chiral molecules like the enantiomers of phenylethanamine. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and conformation in solution. nih.govchemicalbook.com

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure and the surrounding environment, including the solvent and pH. hmdb.ca For phenylethanamine, the ECD spectrum is influenced by the conformation of the ethylamine side chain relative to the phenyl chromophore.

Studies on (R)-1-phenylethylamine have shown that the ECD spectrum is significantly affected by the solvent and by protonation of the amine group. hmdb.ca In a non-polar solvent like cyclohexane, the spectrum exhibits a certain pattern of Cotton effects. Upon protonation, as would occur in phenylethanamine perchlorate, the ECD spectrum changes, indicating an alteration in the electronic transitions and potentially the conformational equilibrium of the molecule. This change can be used to confirm the formation of the salt and to study the stereochemistry of the cation. hmdb.ca

The combination of experimental ECD spectra with computational methods, such as time-dependent density functional theory (TD-DFT), can provide a deeper understanding of the relationship between the observed chiroptical properties and the molecular structure. chemicalbook.com

Theoretical and Computational Chemistry of Phenylethanamine Perchlorate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to crystalline solids, including organic-inorganic hybrid salts like phenylethanamine perchlorate (B79767), to predict a range of properties with high accuracy. mdpi.comnih.gov

Geometry optimization calculations using DFT are performed to determine the most stable three-dimensional arrangement of atoms in the phenylethanamine cation and perchlorate anion, both as isolated ions and within a crystal lattice. These calculations minimize the total energy of the system, providing equilibrium bond lengths, bond angles, and dihedral angles. For similar organic perchlorate systems, such as 4-bromoanilinium perchlorate, DFT calculations have successfully predicted geometric parameters that are in close agreement with experimental data from single-crystal X-ray diffraction. mdpi.comresearchgate.net

The optimization process typically starts with an initial structure, often derived from experimental data, and employs a basis set like B3LYP/6-311++G(d,p) to describe the electronic wavefunctions. mdpi.com The analysis of the optimized geometry of phenylethanamine perchlorate would reveal the nature of the crucial N-H···O hydrogen bonds that define the supramolecular structure, linking the ammonium (B1175870) group of the phenylethanamine cation to the oxygen atoms of the perchlorate anion. mdpi.comresearchgate.net

Electronic structure analysis provides information on how electrons are distributed within the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. In related anilinium perchlorates, the charge transfer mechanism and electronic characteristics have been thoroughly investigated using these methods. mdpi.com Natural Bond Orbital (NBO) analysis can also be employed to understand electron delocalization and charge distribution, which are influential for the material's properties. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Hypothetical Phenylethanamine Perchlorate System

This table presents hypothetical, yet representative, data for the optimized geometry of the phenylethanamine cation, based on typical values for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 |

| C-C (ethyl chain) | 1.53 | |

| C-N | 1.48 | |

| N-H | 1.02 | |

| Cl-O (perchlorate) | 1.45 | |

| **Bond Angles (°) ** | C-C-C (ethyl chain) | 112.0 |

| C-C-N | 110.0 | |

| H-N-H | 109.5 | |

| O-Cl-O (perchlorate) | 109.5 | |

| Dihedral Angles (°) | C-C-C-N | 180.0 (anti) / 60.0 (gauche) |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a vibrational spectrum can be simulated. These theoretical spectra are invaluable for assigning the experimental vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. mdpi.comscirp.org

For phenylethanamine perchlorate, DFT would predict the characteristic vibrational modes of the phenyl group, the ethylamine (B1201723) side chain, and the perchlorate anion. Shifts in the vibrational frequencies, particularly those of the N-H stretching modes of the ammonium group and the Cl-O modes of the perchlorate anion, can confirm the presence and strength of hydrogen bonding within the crystal. nih.gov In studies of similar compounds, DFT calculations have accurately reproduced FT-IR spectra, validating the computational methods used. researchgate.net The vibrational fundamentals of the perchlorate anion are expected to remain largely degenerate, suggesting its tetrahedral symmetry is not significantly distorted in the crystal. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for Phenylethanamine Perchlorate

This table shows a selection of predicted vibrational frequencies and their assignments, based on data from analogous compounds. scirp.orgnist.gov

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100-3000 | C-H stretch | Aromatic ring |

| ~3000-2850 | C-H stretch | Ethyl side chain |

| ~2800 | N-H stretch | Ammonium group (H-bonded) |

| ~1600 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | Ethyl side chain |

| ~1100 | ν₃(F₂) | Asymmetric Cl-O stretch (Perchlorate) |

| ~940 | ν₁(A₁) | Symmetric Cl-O stretch (Perchlorate) |

| ~625 | ν₄(F₂) | O-Cl-O bend (Perchlorate) |

Molecular Dynamics Simulations for Solid-State and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into both solid-state and solution-phase behaviors. researchgate.netchemrxiv.org

In the solid state, MD simulations can be used to study the dynamics of the phenylethanamine and perchlorate ions within the crystal lattice. This includes investigating molecular reorientations, librational motions, and the dynamics of hydrogen bonds. nih.gov For materials like ammonium perchlorate, MD has been employed to explore interfacial interactions, which are crucial for composite materials. researchgate.net Such simulations can reveal how molecular disorder contributes to the thermodynamic stability of different crystalline forms at various temperatures. nih.gov

In the solution phase, MD simulations can model the solvation of phenylethanamine and perchlorate ions, showing how water or other solvent molecules arrange around the ions. researchgate.net These simulations are critical for understanding solubility, diffusion, and the formation of aggregates or complexes in solution. nih.gov The simulations can track the trajectories of individual ions and solvent molecules, providing data on coordination numbers, radial distribution functions, and the dynamics of ion pairing.

Quantum Chemical Studies of Intermolecular Interactions

The structure, stability, and properties of phenylethanamine perchlorate are governed by a network of non-covalent intermolecular interactions. Quantum chemical methods are employed to characterize and quantify these forces, which include hydrogen bonding, electrostatic interactions, and van der Waals (dispersion) forces. nih.gov

Computational Approaches for Crystal Structure Prediction and Polymorphism

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its chemical diagram. nih.gov This is of immense importance as different polymorphs can have distinct physical properties. The process involves generating a vast number of plausible crystal structures and ranking them based on their calculated lattice energies. researchgate.net

For a flexible molecule like phenylethanamine, CSP methods must account for conformational changes in the cation alongside different packing arrangements. nih.gov The energy ranking is typically performed using a hierarchical approach, starting with computationally cheaper force fields and refining the most promising structures with high-level quantum mechanical calculations, often based on DFT. schrodinger.com While CSP has made significant strides, accurately predicting the emergence of multiple polymorphs remains a challenge, as kinetic factors during crystallization play a crucial role that is difficult to model. nih.gov Nevertheless, CSP can provide valuable insights into the potential polymorphic landscape of phenylethanamine perchlorate. researchgate.net

Deep Learning and Artificial Intelligence Applications in Perchlorate Crystal Research

Supramolecular Chemistry and Molecular Recognition of Phenylethanamine Perchlorate

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the complexation of a "guest" molecule (in this case, the phenylethylammonium cation) within a larger "host" molecule, typically a macrocycle. These interactions are highly specific, driven by a combination of size, shape, and chemical complementarity between the host and guest.

The phenylethylammonium cation is chiral, existing as two non-superimposable mirror images or enantiomers (R and S). Distinguishing between these enantiomers is a significant challenge in chemistry and pharmacology. Chiral macrocyclic receptors, such as crown ethers, have proven to be particularly effective hosts for the enantioselective recognition of phenylethylamine and its salts. rsc.orgresearchgate.net

Pioneering work in this area demonstrated that chiral macrocycles could selectively bind one enantiomer of a chiral ammonium (B1175870) salt over the other. rsc.org This recognition is based on the "three-point interaction" model, where multiple non-covalent interactions (such as hydrogen bonds and steric hindrance) between the chiral host and the chiral guest lead to differences in the stability of the resulting diastereomeric complexes.

Research has shown that chiral crown ethers can be synthesized and used to differentiate between the enantiomers of phenylethylamine perchlorate (B79767). For instance, a mono-aza-benzo-15-crown-5 derivative has demonstrated notable enantioselectivity. rsc.org The stability constants (K) of the complexes formed between this host and the R and S enantiomers of phenylethylammonium perchlorate were measured, revealing a clear preference for the R-enantiomer. rsc.org The ratio of these stability constants (K_R/K_S) provides a quantitative measure of the host's enantioselectivity.

Table 1: Enantioselective Recognition of Phenylethylammonium Perchlorate Enantiomers by a Chiral Mono-aza-benzo-15-crown-5 Derivative This table presents the stability constants for the complexation of R- and S-phenylethylammonium perchlorate with a specific chiral crown ether host, illustrating the principle of enantiomeric recognition.

| Enantiomer | Stability Constant (K) | Selectivity Ratio (K_R/K_S) |

| R-Phenylethylammonium Perchlorate | 9.53 × 10³ | 2.00 |

| S-Phenylethylammonium Perchlorate | 4.77 × 10³ | |

| Data sourced from Chemical Communications (RSC Publishing). rsc.org |

This selective binding is the basis for various applications, including the separation of enantiomers using techniques like column chromatography with a chiral stationary phase or capillary electrophoresis with a chiral selector. cyberleninka.ruacs.org

Self-Assembly of Phenylethanamine Perchlorate in Ordered Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by non-covalent interactions. For phenylethanamine perchlorate, self-assembly can be observed in the formation of its crystal lattice and, more elaborately, in its participation in host-guest systems.

The formation of a host-guest complex with a macrocyclic receptor is itself a form of self-assembly into a discrete, ordered architecture. nih.gov Beyond simple 1:1 complexes, these components can further assemble into higher-order structures. While research into the self-assembly of phenylethanamine perchlorate specifically is an emerging area, studies on related compounds like ammonium perchlorate demonstrate that supramolecular layers can be established on crystal surfaces to modify their properties. nih.gov This principle suggests the potential for directing the assembly of phenylethanamine perchlorate into more complex and functional arrangements. The ordered packing in these assemblies is dictated by the precise geometric and chemical interplay of the constituent ions and any host molecules present.

Role of Non-Covalent Interactions in Supramolecular Assemblies

The formation and stability of the supramolecular structures involving phenylethanamine perchlorate are entirely dependent on a network of non-covalent interactions. nih.govresearchgate.net These forces, while individually weak, collectively dictate the recognition, selectivity, and assembly processes.

Hydrogen Bonding: This is a critical interaction, particularly in host-guest complexes with crown ethers. The ammonium group (-NH₃⁺) of the phenylethylammonium cation acts as a hydrogen bond donor, forming multiple, directional hydrogen bonds with the oxygen atoms lining the cavity of the crown ether. This interaction is fundamental to the stability of the complex. rsc.orgnih.gov

Charge Interactions (Ion-Dipole): The positive charge of the phenylethylammonium cation is strongly attracted to the partial negative charges of the ether oxygen atoms in the macrocyclic host. This ion-dipole interaction significantly contributes to the binding energy of the host-guest complex.

The combination and geometric arrangement of these interactions are responsible for the observed enantioselectivity. A chiral host provides a specific three-dimensional environment where one enantiomer of the guest can establish a more favorable set of non-covalent interactions than the other, leading to a more stable complex. rsc.org

Formation and Characteristics of Supramolecular Hydrogels and Organogels

Supramolecular gels are formed when small molecules, known as low-molecular-weight gelators, self-assemble in a solvent (water for hydrogels, organic solvent for organogels) to create a three-dimensional network that immobilizes the solvent. nih.gov This self-assembly process is driven by non-covalent interactions. nih.gov

While there is extensive research on supramolecular hydrogels derived from modified amino acids like phenylalanine, the formation of gels directly from phenylethanamine perchlorate is not widely documented. nih.gov However, the structural features of the phenylethylammonium cation—namely, its ability to form hydrogen bonds via the ammonium group and engage in hydrophobic and π-π stacking interactions via the phenyl ring—are hallmarks of an effective low-molecular-weight gelator. nih.gov

In principle, under specific conditions of concentration, pH, and solvent polarity, phenylethanamine perchlorate could self-assemble into fibrous networks. The process would likely involve the ordered stacking of the aromatic rings and the formation of extended hydrogen-bonding networks, leading to the entanglement of these fibers and subsequent gelation. The perchlorate anion would play a crucial role in mediating the charge interactions within this assembly. The resulting material would be a supramolecular gel, exhibiting properties like stimuli-responsiveness, where the gel-sol transition could be triggered by changes in temperature, pH, or the introduction of a competing guest. nih.gov

Reactivity and Catalytic Applications of Perchloric Acid and Phenylethanamine Derivatives

Perchloric Acid as a Catalyst in Organic Transformations

Perchloric acid (HClO₄) and its salts are recognized as exceptionally potent catalysts in a wide array of organic chemical reactions. nih.govablesci.com Its high acidity and the weak coordinating nature of the perchlorate (B79767) anion make it an effective catalyst for various transformations. wikipedia.org

Perchloric acid has demonstrated significant efficacy as a catalyst in condensation and amidation reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds.

One notable application is in the synthesis of Schiff's bases (imines) through the condensation of aryl amines with substituted benzaldehydes. bibliotekanauki.plresearchgate.net The reaction, catalyzed by perchloric acid, proceeds by coupling the amine and aldehyde via the elimination of a water molecule, followed by the loss of a proton to form the imine. bibliotekanauki.pl This method is characterized by high yields, often exceeding 80%, and a straightforward work-up procedure. bibliotekanauki.plresearchgate.net The proposed mechanism involves the protonation of the carbonyl oxygen by perchloric acid, which activates the aldehyde for nucleophilic attack by the amine.

Perchloric acid is also a highly effective catalyst for the addition of β-dicarbonyl compounds to alcohols and alkenes. organic-chemistry.orgacs.org For instance, the reaction between acetylacetone (B45752) and 1-phenylethanol (B42297) is efficiently catalyzed by just 1 mol % of HClO₄, outperforming other common Brønsted acids like HCl, H₂SO₄, and HBF₄. acs.org This catalytic activity extends to heterogeneous systems, where silica (B1680970) gel-supported perchloric acid (HClO₄-SiO₂) can be used. This supported catalyst offers the advantages of being recyclable, allowing for solvent-free conditions, and producing only water as a byproduct, aligning with the principles of green chemistry. organic-chemistry.orgacs.org

Table 1: Comparison of Catalysts for the Addition of Acetylacetone to 1-Phenylethanol

| Catalyst | Yield (%) |

|---|---|

| HCl | 0 |

| HBF₄ | 0 |

| HNO₃ | 0 |

| CF₃CO₂H | 0 |

| CH₃CO₂H | 0 |

| H₂SO₄ | 9 |

| TfOH | 78 |

| HClO₄ | 92 |

Data sourced from a study on perchloric acid-catalyzed additions. acs.org

Furthermore, perchloric acid catalyzes acid-catalyzed aldol (B89426) condensation reactions. masterorganicchemistry.com The acid facilitates the tautomerization of a ketone or aldehyde to its enol form, which then acts as a nucleophile. The acid also activates the carbonyl group of another molecule by protonation, making it a better electrophile for the subsequent nucleophilic attack by the enol. masterorganicchemistry.com

Oxidation Reactions Involving Perchlorate Anions

The perchlorate anion (ClO₄⁻) is the conjugate base of perchloric acid and contains chlorine in its highest oxidation state of +7. wikipedia.org While it is a powerful oxidizer, its reactivity in aqueous solution at room temperature is kinetically limited, making it a weak oxidant under these conditions. wikipedia.org However, its oxidizing potential increases in acidic conditions and at elevated temperatures. wikipedia.org

Kinetic and mechanistic studies have elucidated the role of perchlorate in the oxidation of various organic compounds. The oxidation of phenothiazine (B1677639) derivatives, such as promazine (B1679182) and promethazine, by ferric perchlorate has been investigated using stopped-flow spectrophotometry. nih.gov The reaction involves the transfer of an electron from the phenothiazine compound to the Fe³⁺ ion, forming a radical cation. The rate of this reaction is independent of acidity. nih.gov

In other systems, metal ions are used to catalyze oxidations where perchlorate is the anion. For example, the oxidation of methyl propyl ketone by cerium(IV) perchlorate is catalyzed by Ir(III) chloride in an aqueous perchloric acid medium. researchgate.net The reaction kinetics show a first-order dependence on the catalyst concentration. Similarly, the oxidation of diols by aquacerium(IV) ions in an acidic perchlorate solution follows Michaelis-Menten kinetics, suggesting the formation of an intermediate complex between the cerium(IV) ion and the diol substrate before the redox reaction occurs. researchgate.net

The oxidation of quinols by hexachloroiridate(IV) in aqueous acidic perchlorate media has also been studied to understand the kinetics and mechanism of electron transfer in such systems. acs.org The combustion of ammonium (B1175870) perchlorate, a key component in solid propellants, involves complex solid-phase decomposition followed by gas-phase oxidation reactions. chemrxiv.orgnih.gov Understanding the kinetics of these processes is crucial for predicting its behavior. chemrxiv.org

Ozone can oxidize various chlorine species to form perchlorate. nih.gov The rate of perchlorate production is generally higher for chlorine species in higher oxidation states, with the exception of chlorate (B79027) (ClO₃⁻), which does not react with ozone. nih.gov

Table 2: Oxidation States of Chlorine in Oxy-Chlorine Anions

| Ion | Chemical Formula | Oxidation State of Cl |

|---|---|---|

| Hypochlorite | ClO⁻ | +1 |

| Chlorite (B76162) | ClO₂⁻ | +3 |

| Chlorate | ClO₃⁻ | +5 |

| Perchlorate | ClO₄⁻ | +7 |

The oxidation state of chlorine increases with the number of oxygen atoms. youtube.comyoutube.com

Acid-Base Chemistry and Salt Stability of Phenylethanamine Perchlorate

The salt phenylethanamine perchlorate is formed from the reaction of phenylethanamine, a primary amine, and perchloric acid, a strong acid.

Phenylethanamine (C₆H₅CH₂CH₂NH₂) is a primary amine and acts as a weak base. libretexts.orgnih.gov Like other amines, it can accept a proton to form a substituted ammonium cation. It is described as a relatively basic compound that forms stable ammonium salts. wikipedia.org Perchloric acid (HClO₄) is one of the strongest mineral acids. wikipedia.org Consequently, its conjugate base, the perchlorate anion (ClO₄⁻), is a very weak base. wikipedia.org

When phenylethanamine reacts with perchloric acid, an acid-base neutralization reaction occurs, forming the salt phenylethanamine perchlorate (C₆H₅CH₂CH₂NH₃⁺ ClO₄⁻). Because this salt is formed from a weak base (phenylethanamine) and a strong acid (perchloric acid), a solution of phenylethanamine perchlorate in water will be acidic. youtube.com This is due to the hydrolysis of the phenylethanammonium cation, which reacts with water to produce hydronium ions (H₃O⁺).

Regarding stability, phenethylamine (B48288) itself is stable under recommended storage conditions but can absorb carbon dioxide from the air. nih.gov Perchlorate salts are generally stable solids. nih.gov However, ammonium perchlorate, the salt of a weak base (ammonia) and a strong acid, can decompose upon heating and may explode under strong heating or if contaminated with combustible material. nih.gov This suggests that while phenylethanamine perchlorate is a stable salt at ambient temperatures, it should be handled with care upon heating. Studies on aqueous formulations of potassium perchlorate recommend storage at room temperature to prevent precipitation. nih.gov

Stereoselective Reactions Mediated by Chiral Phenylethanamine Salts

Chiral 1-phenylethylamine (B125046) is a widely used and inexpensive chiral auxiliary and inducer in asymmetric synthesis. nih.gov It is available in both (R) and (S) enantiomeric forms and is used to synthesize enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals. nih.govsigmaaldrich.com The chiral amine can be used to resolve racemic mixtures of acids or as a chiral building block itself. sigmaaldrich.com

Chiral phenylethylamine and its derivatives are employed as chiral auxiliaries in various diastereoselective reactions, including cyclization reactions to produce chiral heterocyclic compounds like piperidin-2-ones and tetrahydro-β-carboline derivatives. mdpi.comresearchgate.net For instance, (R)-1-phenylethylamine has been successfully used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, with the reduction of an imine moiety proceeding with moderate to good stereoselectivity. researchgate.net It has also been used as a nitrogen donor and chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

The effectiveness of chiral phenylethylamine extends to its use in the construction of chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov For example, chiral phosphine-phosphoramidite ligands derived from 1-phenylethylamine have been used in highly enantioselective rhodium-catalyzed hydrogenation reactions. acs.org Similarly, copper-catalyzed enantioselective arylations have been achieved using chiral phosphorus ligands containing 1-phenylethylamine fragments, yielding products with high enantiomeric excess. mdpi.com

The stereoselectivity of membrane transporters for phenylethylamine derivatives has also been studied, highlighting the importance of chirality in biological systems. nih.gov While these studies often focus on the role of the chiral amine moiety, the counter-ion, such as perchlorate, is typically a spectator ion that does not directly participate in the stereochemical control of the reaction but ensures charge neutrality. The principles of stereoselective induction are governed by the chiral phenylethylamine cation.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials Based on Phenylethanamine Perchlorate (B79767) Analogs

The quest for new materials for photonic and optoelectronic applications has driven research into organic and semi-organic crystals that exhibit nonlinear optical (NLO) properties. NLO materials can alter the properties of light, enabling applications such as frequency conversion and optical switching. A crucial requirement for a material to exhibit second-order NLO effects, like second-harmonic generation (SHG), is a noncentrosymmetric crystal structure.

Analogs of phenylethanamine perchlorate, such as anilinium perchlorate and L-Phenylalanine L-Phenylalaninium Perchlorate (LPAPCl), have been investigated for their NLO potential. nih.govresearchgate.net The principle involves combining an organic molecule with a proton-donating acid, like perchloric acid, to form a salt that crystallizes in a noncentrosymmetric space group. The organic component, the phenylethanamine analog, typically provides the high molecular hyperpolarizability (β) arising from its π-conjugated system, while the perchlorate anion helps to engineer the crystal packing.

In a typical synthesis, the amine is dissolved in a solvent and treated with aqueous perchloric acid. Slow evaporation of the solvent allows for the growth of single crystals. nih.gov These crystals are then characterized to determine their structure and NLO efficiency. For instance, anilinium perchlorate has been grown and its SHG efficiency was evaluated using the Kurtz-Perry powder method, confirming its potential for NLO applications. nih.gov Similarly, LPAPCl has been synthesized and its SHG efficiency was found to be 1.4 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The thermal stability of these materials is also a critical factor for practical use in devices, with LPAPCl being stable up to 272 °C. researchgate.net

| Compound | Crystal System | Space Group | SHG Efficiency (vs. KDP) | Thermal Stability (°C) |

|---|---|---|---|---|

| Anilinium Perchlorate | Orthorhombic | P2₁2₁2₁ | Phase matchable | Not specified in source |

| L-Phenylalanine L-Phenylalaninium Perchlorate (LPAPCl) | Orthorhombic | P2₁2₁2₁ | 1.4 | 272 |

Crystal Engineering for Designed Material Properties

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. In the context of phenylethanamine perchlorate and its analogs, crystal engineering is employed to control the arrangement of ions in the crystal lattice. This control is fundamental to achieving properties like the noncentrosymmetry required for NLO applications.

The key interactions that are manipulated in these systems are hydrogen bonds and π-π stacking. The protonated amine group (R-NH₃⁺) of the phenylethanamine cation is an excellent hydrogen bond donor, while the oxygen atoms of the perchlorate anion (ClO₄⁻) are hydrogen bond acceptors. These N-H···O hydrogen bonds are instrumental in forming the primary structural motifs.

For example, in the related crystal structure of 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate, the cations and anions are linked by N—H···O and O—H···O hydrogen bonds to form sheets. nih.gov These sheets are further connected into a three-dimensional network through weak C—H···π and π–π stacking interactions. nih.gov The deliberate use of these varied interactions allows for the construction of complex, predictable, and functional crystalline architectures. By modifying the organic amine or the counter-ion, researchers can tune the strength and directionality of these interactions to produce materials with specific optical, mechanical, or thermal properties.

| Parameter | Value for 2-phenylethylaminium 4-nitrophenolate monohydrate nih.gov |

|---|---|

| Molecular Formula | C₈H₁₂N⁺·C₆H₄NO₃⁻·H₂O |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 30.381 Å, b = 6.100 Å, c = 21.357 Å, β = 131.876° |

| Dominant Interactions | N—H···O, O—H···O hydrogen bonds, C—H···π, π–π stacking |

Research into Energetic Materials (focusing on chemical principles of stability and reactivity)

The combination of an organic fuel (phenylethanamine) with an oxidizer (perchlorate) makes this class of compounds interesting from the perspective of energetic materials. Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance and safety of such materials are governed by the chemical principles of stability and reactivity.

The perchlorate anion (ClO₄⁻) is a powerful oxidizer, and when combined with an organic cation (the fuel), it forms an energetic salt. The stability of such a salt is a delicate balance. While stable under normal conditions, it can decompose exothermically when subjected to a stimulus like heat or impact. The reactivity is largely determined by the redox reaction between the fuel and the oxidizer.

Research into related energetic materials like ammonium (B1175870) perchlorate (AP) provides insight into the chemical principles involved. u-szeged.hu The thermal decomposition of AP is a complex process that is highly sensitive to temperature and the presence of catalysts. u-szeged.huresearchgate.net It is known to decompose in stages, with different reaction mechanisms dominating at different temperatures. u-szeged.hu The initial step is often considered to be a proton transfer, forming ammonia (B1221849) and perchloric acid. u-szeged.hu

For phenylethanamine perchlorate, the decomposition would involve the oxidation of the organic cation by the perchlorate anion. The stability of the compound would be related to the activation energy of this decomposition reaction. Generally, for fuel-oxidizer mixtures, the reaction is triggered by a thermal event such as melting or a phase change of one of the components. uri.edu The thermal stability of perchlorate salts is a key parameter; for instance, nitrates and perchlorates of diazidotetraamminecobalt(III) deflagrate at temperatures ranging from 150°C to 220°C. nih.gov The energy released depends on the oxygen balance of the compound—the degree to which the molecule contains its own oxidizer for complete combustion.

| Compound | Decomposition Onset/Event | Key Observations |

|---|---|---|

| Ammonium Perchlorate (AP) | ~200 °C (low temp), ~330 °C (high temp) | Decomposition is autocatalytic; proceeds through different mechanisms at different temperature ranges. u-szeged.hu |

| Potassium Perchlorate | Reacts after phase change or decomposition onset | Generally reacts at higher temperatures compared to some other oxidizers when mixed with fuels. uri.edu |

| trans-[Co(NH₃)₄(N₃)₂]ClO₄ | Deflagrates at 200–220 °C | An example of a coordination complex with a perchlorate counter-ion exhibiting energetic properties. nih.gov |

Integration into Hybrid Materials and Nanostructures

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with novel, synergistic properties. The rational design and synthesis of such hybrid nanostructures are crucial for tuning their functions for specific applications. science.gov

Phenylethanamine perchlorate can be considered a building block for such materials. The organic phenylethanamine cation can provide compatibility with polymer matrices or offer specific surface functionalities, while the inorganic perchlorate anion can influence the electronic properties or act as a dopant.

The integration of perchlorate salts into nanostructures has been demonstrated in various systems. For example, polypyrrole/titania nanotube arrays (PPy/TNTA) have been electrochemically assembled using a lithium perchlorate electrolyte. science.gov In this hybrid material, the perchlorate ions facilitate the electropolymerization process and are incorporated into the resulting polymer, influencing its electrochemical properties.

Similarly, one could envision the use of phenylethanamine perchlorate in the synthesis of hybrid materials. It could be incorporated into a polymer matrix to create a composite with tailored optical or dielectric properties. Furthermore, phenylethanamine perchlorate nanoparticles could be synthesized and used as fillers in a host material or self-assembled to form larger, ordered nanostructures. The ability to combine the processability of organic molecules with the functionality of inorganic salts within a single, nanostructured material is a promising avenue for creating next-generation materials for electronics, catalysis, and sensing. science.gov

Advanced Analytical Chemistry of Perchlorate–amine Systems

Chromatographic Separation Methodologies (e.g., Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of ionic compounds like perchloric acid; 2-phenylethanamine. The method separates the components of the salt, the 2-phenylethanamine cation and the perchlorate (B79767) anion, allowing for their individual detection and quantification.

Detailed Research Findings:

The separation of 2-phenylethanamine and perchlorate can be achieved using different HPLC modes. Reversed-phase HPLC can be used to separate the 2-phenylethanamine cation, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. nih.gov The perchlorate anion is highly polar and is typically analyzed using ion chromatography (IC) or reversed-phase ion-pairing chromatography. researchgate.net

For the chiral analysis of 2-phenylethanamine, specialized chiral stationary phases (CSPs) are employed. acs.orgsigmaaldrich.com These columns, such as those based on cyclodextrins or proteins, can resolve the (R)- and (S)-enantiomers of 2-phenylethanamine, which is critical in pharmaceutical and forensic applications where the biological activity of enantiomers can differ significantly. researchgate.netacs.org A common approach involves the use of a mobile phase containing an organic modifier and a buffer. google.com

The following interactive table summarizes typical HPLC conditions for the analysis of 2-phenylethanamine and perchlorate.

| Analyte | Column Type | Mobile Phase | Detection | Typical Retention Time (min) |

| 2-Phenylethanamine | C18 Reversed-Phase | Acetonitrile/Ammonium (B1175870) Formate Buffer (pH 3.0) (25:75) nih.gov | Mass Spectrometry (MS) nih.gov | Varies with conditions |

| Perchlorate Anion | Ion-Exchange (e.g., AS16) | Aqueous NaOH or Na2CO3/NaHCO3 | Suppressed Conductivity or MS researchgate.net | Varies with conditions |

| (R/S)-2-Phenylethanamine | Chiral Stationary Phase (e.g., CHIRALPAK® AGP) sigmaaldrich.com | Phosphate (B84403) buffer with organic modifier | UV or MS | Varies with conditions |

Electrochemical Analysis Techniques (e.g., Square Wave Voltammetry)

Electrochemical methods offer a sensitive and often rapid means for the analysis of electroactive species. Square wave voltammetry (SWV) is a particularly advantageous pulse voltammetric technique due to its high sensitivity and effective discrimination against background currents. pineresearch.comgamry.comresearchgate.net

Detailed Research Findings:

While direct SWV analysis of the "perchloric acid; 2-phenylethanamine" salt as a whole is not typical, the technique can be applied to the individual components. The perchlorate anion can be detected electrochemically, often involving its reduction at specific electrodes. ijitee.orgrsc.org However, the electrochemical reduction of perchlorate can be complex and highly dependent on the electrode material and experimental conditions. tdl.org

2-Phenylethanamine, as an organic amine, can be electrochemically oxidized. SWV can be used to study this oxidation process, providing information about its concentration and electrochemical behavior. The peak potential and peak current in an SWV experiment are related to the identity and concentration of the analyte, respectively. nih.gov For a complex system like perchloric acid; 2-phenylethanamine, SWV could potentially be used to quantify the amine cation in a sample.

The table below outlines the principles of SWV for the potential analysis of perchlorate and amine systems.

| Principle | Description |

| Excitation Waveform | A symmetrical square wave is superimposed on a staircase potential ramp. gamry.com |

| Current Sampling | The current is sampled at the end of both the forward and reverse potential pulses, and the difference in current is plotted against the base potential. gamry.comnih.gov |

| Advantages | High sensitivity, fast scan rates, and effective rejection of capacitive background currents. pineresearch.comgamry.comresearchgate.net |

| Application to Perchlorate-Amine Systems | Potential for detecting the reduction of the perchlorate anion and the oxidation of the 2-phenylethanamine cation. ijitee.orgnih.gov |

Ion Mobility Spectrometry (IMS) for Complex Mixture Analysis

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the analysis of complex mixtures.

Detailed Research Findings:

IMS is particularly useful for separating isomers, including the enantiomers of chiral compounds like 2-phenylethanamine, which may not be easily resolved by mass spectrometry alone. nih.gov The technique separates ions as they drift through a tube filled with a neutral buffer gas under the influence of an electric field. More compact ions travel faster than bulkier ions.

In the context of perchloric acid; 2-phenylethanamine, IMS could be used to separate the 2-phenylethanamine cation from other components in a complex matrix. Furthermore, the formation of adducts or clusters between the amine and other molecules can be studied using IMS, providing insights into intermolecular interactions. The coupling of IMS with a mass spectrometer allows for the mass-to-charge ratio of the mobility-separated ions to be determined, providing a high degree of confidence in compound identification.

The following table summarizes the key aspects of IMS for the analysis of complex amine-containing samples.

| Feature | Description | Relevance to Perchlorate-Amine Systems |

| Separation Principle | Separation of gas-phase ions based on their differential mobility through a buffer gas under an electric field. nih.gov | Can separate the 2-phenylethanamine cation from interfering species. |

| Speed | Separations are typically completed on the millisecond timescale. nih.gov | Enables high-throughput analysis. |

| Coupling with MS | Provides an orthogonal separation dimension, enhancing peak capacity and resolving isomeric interferences. | Increases confidence in the identification of 2-phenylethanamine and potential adducts. |

| Isomer Separation | Capable of separating structural isomers and, in some cases, enantiomers. | Can aid in the chiral analysis of 2-phenylethanamine. |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Other Ambient Ionization Techniques

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. wikipedia.orgyoutube.comnih.gov This makes it a powerful tool for high-throughput screening.

Detailed Research Findings:

DART-MS is well-suited for the analysis of a wide range of organic molecules, including phenethylamines. nih.gov The sample is placed in a stream of heated, metastable gas (typically helium or nitrogen), which desorbs and ionizes the analytes. The resulting ions are then directed into the mass spectrometer for analysis. This "soft" ionization technique often produces prominent protonated molecules ([M+H]+), which simplifies spectral interpretation.

For perchloric acid; 2-phenylethanamine, DART-MS would be expected to readily detect the 2-phenylethanamine cation. The technique's speed and ease of use make it ideal for the rapid screening of a large number of samples for the presence of this amine. Other ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), also offer similar advantages for the direct analysis of compounds on surfaces. rsc.org

The table below highlights the key features and findings related to DART-MS analysis of phenethylamines.

| Feature | Description |

| Ionization Mechanism | A stream of heated, metastable gas desorbs and ionizes analytes from a surface. nih.gov |

| Sample Preparation | Minimal to none required. youtube.com |

| Analysis Time | Typically a few seconds per sample. nih.gov |

| Observed Ions for Phenethylamines | Predominantly protonated molecules ([M+H]+). nih.gov |

| Sensitivity | Detection limits in the femtomole to sub-picomole range have been reported for related compounds. nih.gov |

Spectroscopic Techniques for Detection and Quantification in Complex Matrices

Spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the chemical structure and concentration of perchlorate-amine systems.

Detailed Research Findings:

FTIR Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In perchloric acid; 2-phenylethanamine, the characteristic vibrational modes of both the 2-phenylethylammonium cation and the perchlorate anion can be observed. The perchlorate anion (ClO₄⁻) exhibits a strong, broad absorption band around 1100 cm⁻¹ due to the asymmetric stretching vibration. researchgate.netnih.gov The 2-phenylethylammonium cation will show characteristic N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching bands. researchgate.netepa.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. The perchlorate anion has a very strong and sharp symmetric stretching mode (ν₁) around 930-940 cm⁻¹, which is a characteristic signature for its detection. researchgate.netnih.govias.ac.in The 2-phenylethylamine moiety will also exhibit a series of characteristic Raman bands.

UV-Vis Spectroscopy: 2-Phenylethanamine possesses a phenyl group, which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum, typically around 210 nm and 260 nm. nih.govnih.govresearchgate.net The intensity of this absorption is proportional to the concentration of the amine, allowing for its quantification. The perchlorate anion does not absorb significantly in the conventional UV-Vis range. In some methods, a colorimetric reaction is used to produce a colored complex with perchlorate that can be measured by UV-Vis spectroscopy. nih.gov

The following tables summarize the characteristic spectroscopic data for the components of perchloric acid; 2-phenylethanamine.

FTIR Spectral Data

| Functional Group | Component | Characteristic Wavenumber (cm⁻¹) |

| Cl-O Asymmetric Stretch | Perchlorate Anion | ~1100 (strong, broad) researchgate.netnih.gov |

| N-H Stretch | 2-Phenylethylammonium Cation | ~3000-3300 |

| Aromatic C-H Stretch | 2-Phenylethylammonium Cation | ~3000-3100 |

| Aromatic C=C Stretch | 2-Phenylethylammonium Cation | ~1450-1600 |

Raman Spectral Data

| Vibrational Mode | Component | Characteristic Wavenumber (cm⁻¹) |

| Cl-O Symmetric Stretch (ν₁) | Perchlorate Anion | ~932 ias.ac.inresearchgate.net |

| Ring Breathing Mode | 2-Phenylethylammonium Cation | ~1000 |

UV-Vis Spectral Data

| Component | λmax (nm) | Molar Absorptivity (ε) |

| 2-Phenylethanamine | ~210, ~257 researchgate.net | Varies with solvent and pH |

Environmental and Geochemical Research Contexts

Natural Occurrence and Environmental Distribution of Perchlorate (B79767) Salts

Perchlorate, an anion composed of one chlorine atom and four oxygen atoms (ClO₄⁻), is found in the environment from both human-made and natural sources. epa.gov While industrial activities have led to significant perchlorate contamination, there is substantial evidence for its natural occurrence, particularly in arid and semi-arid regions. epa.govresearchgate.net

The most well-known natural deposits of perchlorate are found in the Atacama Desert of Chile, where it is associated with nitrate (B79036) ore deposits, also known as Chilean saltpeter. nih.govunl.edu These deposits can contain perchlorate concentrations ranging from 300 to 1,000 mg/kg in soil. nih.gov Research in the Atacama Desert has identified perchlorate in various environmental samples; a study found concentrations in soils ranging from 290 to 2,565 µg/kg. nih.gov The same study detected perchlorate in surface running water at levels between 744 and 1,480 µg/L. nih.gov Due to the long history of mining these nitrate deposits for fertilizer, Chilean saltpeter has been a historical source of global perchlorate distribution. epa.govca.gov

Beyond the Atacama, natural perchlorate is now understood to be more widespread. researchgate.net A prevailing theory for its origin is through atmospheric formation. nih.govunl.edu This process is thought to involve the photochemical reaction of chloride, from sources like sea salt, with atmospheric ozone to create perchlorate. nih.govunl.edu This atmospheric perchlorate is then deposited on the Earth's surface through wet and dry deposition. nih.govfrontiersin.org In arid environments, where evaporation rates are high and precipitation is low, perchlorate can accumulate in soils and geological formations over time. nih.govca.govresearchgate.net

Studies by the U.S. Geological Survey (USGS) have found naturally occurring perchlorate in various geological settings in the southwestern United States, including playas, caliche-containing soils, and evaporite deposits. ca.gov The presence of perchlorate in areas without a history of industrial or agricultural contamination, such as the high plains of Texas, further supports the theory of natural, atmospheric origins. ca.govacs.org Rain and snow samples have also been found to contain perchlorate, indicating a natural background level of atmospheric origin. acs.org

Table 1: Perchlorate Concentrations in Various Environmental Samples

| Location/Matrix | Concentration | Reference |

| Atacama Desert Soils, Chile | 290 - 2,565 µg/kg | nih.gov |

| Atacama Desert Surface Water, Chile | 744 - 1,480 µg/L | nih.gov |

| Chilean Nitrate Deposits (Caliche) | 300 - 1,000 mg/kg (0.03% - 0.1%) | nih.gov |

| California Drinking Water (mean, positive results) | 12 µg/L | nih.gov |

| Surface water after fireworks display (max) | 44.2 µg/L | nih.gov |

| Martian Regolith (Phoenix & Curiosity sites) | 0.5% - 1% by weight | cambridge.org |

Interactions of Perchlorate Salts with Organic Matter in Geochemical Systems (e.g., Martian Regolith)

The discovery of significant concentrations of perchlorate salts (0.5-1% by weight) in the Martian regolith by NASA's Phoenix lander and Curiosity rover has profound implications for the planet's geochemistry and the search for organic molecules. cambridge.orguhmreactiondynamics.org Magnesium perchlorate is considered a likely form of this salt in the Martian soil. uhmreactiondynamics.org

Perchlorates are strong oxidants, but they are kinetically stable at ambient temperatures. nih.govca.gov However, when heated, as is done in pyrolysis-based instruments used for organic detection on Mars, they can decompose and release reactive species that would destroy organic compounds. researchgate.net This interaction is a critical consideration in the analysis of Martian soil samples, as the very method used to search for organics could be responsible for their destruction if they are present. researchgate.net

Research simulating Martian surface conditions aims to understand the chemical and physical processes involved in the destruction of organic matter in the presence of perchlorates. uhmreactiondynamics.org Studies have explored the decomposition of magnesium perchlorate at temperatures relevant to Mars to identify the reactive species produced. uhmreactiondynamics.org The presence of perchlorate in Martian regolith is also hypothesized to affect the geochemistry of the soil. mdpi.com One study suggested that perchlorate could modify soil geochemistry by increasing the concentration of metals, particularly in the absence of organic material. mdpi.com

The formation of perchlorate on Mars is an area of active research, with proposed mechanisms that differ from those on Earth. nih.gov One hypothesis suggests that galactic cosmic rays initiate radiolysis on the Martian surface, leading to the formation of chlorine oxides. nih.gov These oxides could then sublimate into the atmosphere and react to form perchloric acid, which is then deposited on the surface and mineralized into perchlorate salts. nih.gov This process, occurring over billions of years, could account for the widespread distribution of perchlorates on the Martian surface. mdpi.com The interaction of these deposited perchlorates with any potential organic matter delivered by meteorites is a key aspect of Martian geochemistry. researchgate.net

Long-Term Stability and Transformation Pathways of Perchlorate Salts in Environmental Matrices

Perchlorate salts are known for their high stability and persistence in the environment. nih.gov The perchlorate anion (ClO₄⁻) is kinetically inert to reduction under typical ambient conditions due to the high strength of the chlorine-oxygen bonds. nih.govca.gov This stability means that perchlorate does not readily degrade through common chemical reactions in soil and water. ca.gov

The salts of perchlorate are generally highly soluble in water, which contributes to their mobility in aqueous systems. unl.educa.gov Once dissolved, perchlorate has a limited tendency to adsorb to mineral or organic surfaces, allowing it to travel long distances in groundwater with little retardation. cambridge.orgca.gov This persistence can lead to the contamination of large volumes of water, with the contaminant plume moving at nearly the same velocity as the groundwater itself. ca.govenviro.wiki Under typical groundwater and surface water conditions, perchlorate can persist for many decades. ca.govresearchgate.net

Despite its kinetic stability, perchlorate can be transformed under specific conditions. The primary pathway for perchlorate degradation in the environment is through microbially mediated reduction. nih.gov Certain anaerobic microorganisms can use perchlorate as an electron acceptor during respiration, reducing it to chlorite (B76162) (ClO₂⁻) and subsequently to chloride (Cl⁻) and oxygen. enviro.wiki This biodegradation process requires anoxic conditions and the presence of sufficient organic carbon or other electron donors. ca.gov

In some specific, high-energy environments, transformation can occur. For example, the formation of perchlorate in the atmosphere involves the oxidation of chlorine species, and its destruction can also occur under certain atmospheric conditions. researchgate.netacs.org However, once deposited into soil and groundwater, its long-term fate is primarily governed by its high solubility, mobility, and resistance to chemical degradation, with microbial reduction being the main pathway for its eventual transformation. ca.govenviro.wiki

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.